molecular formula C16H19NO4 B3077383 2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol CAS No. 104768-30-1

2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol

Cat. No.: B3077383
CAS No.: 104768-30-1
M. Wt: 289.33 g/mol
InChI Key: QZHULOLQGMPNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol is a synthetic phenolic derivative characterized by a hydroxyl-substituted benzene ring (phenol) linked via a methylene group to an amino-functionalized 3,4,5-trimethoxyphenyl moiety. The compound’s structure (Figure 1) combines aromatic methoxy groups, known for modulating receptor binding, with a phenolic scaffold that enhances solubility and metabolic stability.

Molecular Formula: C₁₆H₁₉NO₄ Molecular Weight: 289.33 g/mol Key Features:

  • Phenolic hydroxyl group for hydrogen bonding.
  • 3,4,5-Trimethoxyphenyl group, a motif associated with serotonin receptor interaction.
  • Secondary amine bridge, influencing lipophilicity and bioavailability.

Properties

IUPAC Name

2-[(3,4,5-trimethoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-19-14-8-12(9-15(20-2)16(14)21-3)17-10-11-6-4-5-7-13(11)18/h4-9,17-18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHULOLQGMPNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol typically involves the reaction of 3,4,5-trimethoxyaniline with salicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol and Analogs

Compound Name Structure Features Molecular Formula Molecular Weight Receptor Affinity Pharmacological Effects Source
This compound Phenol-CH₂-NH-(3,4,5-trimethoxyphenyl) C₁₆H₁₉NO₄ 289.33 g/mol Hypothesized 5-HT2A agonist Unknown (structural analogy suggests psychoactive potential) Hypothetical
25I-NBOH Phenol-CH₂-NH-(2,5-dimethoxyphenethyl) C₁₇H₂₀N₂O₃ 300.35 g/mol High 5-HT2A affinity Hallucinogenic, serotonin syndrome
3,4,5-Trimethoxyphenyl-β-D-glucopyranoside 3,4,5-Trimethoxyphenyl linked to glucose (glycoside) C₁₅H₂₀O₉ 344.31 g/mol Not reported Antitumor, antioxidant (inferred from glycoside analogs)

Key Differences and Implications

Substituent Positioning and Receptor Binding

  • 3,4,5-Trimethoxy vs. 2,5-Dimethoxy : The 3,4,5-trimethoxy substitution in the target compound mirrors mescaline, a classic 5-HT2A agonist, and may enhance receptor binding compared to the 2,5-dimethoxy configuration in NBOH derivatives . However, the absence of a phenethylamine backbone (as in NBOH) could reduce potency due to weaker hydrophobic interactions with the receptor’s transmembrane domain.

Functional Group Modifications

  • Aminomethyl vs. Glycosidic Linkage: The glucoside derivative (3,4,5-trimethoxyphenyl-β-D-glucopyranoside) from Sargentodoxa cuneata highlights how glycosidation alters bioavailability. Unlike the target compound’s aminomethyl group, the glucose moiety may slow absorption but enhance water solubility, favoring oral administration.

Pharmacokinetic Considerations

  • Lipophilicity: The phenolic hydroxyl and secondary amine in this compound likely confer moderate lipophilicity, balancing blood-brain barrier penetration and metabolic stability.

Biological Activity

2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO4, with a molecular weight of 289.33 g/mol. The compound features a trimethoxyphenyl group that contributes to its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : This compound has been shown to inhibit key enzymes involved in cellular processes such as tubulin polymerization and heat shock proteins (HSP90), which are critical for cell growth and survival.
  • Apoptosis Induction : It activates pro-apoptotic signaling pathways while inhibiting anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound influences several signaling pathways including ERK1/2 phosphorylation, which plays a role in cell proliferation and survival.

Biological Activities

The compound exhibits a wide range of biological activities:

  • Anticancer Activity : In vitro studies have demonstrated potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), K562 (leukemia), and A549 (lung cancer). For example, it has shown IC50 values as low as 0.229 µM against MDA-MB-435 melanoma cells .
  • Antimicrobial Properties : Preliminary studies indicate antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The presence of the hydroxyl group enhances its inhibitory action against bacterial growth .
  • Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability across multiple lines, with notable apoptosis induction observed through caspase activation assays.

Cell LineIC50 (µM)
MCF-70.50
K5620.75
A5490.65
MDA-MB-4350.229

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound showed promising results against Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus24
Escherichia coli20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.